molecular formula C30H42Cl2N2O4 B15341190 6,6'-Octamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl CAS No. 20232-93-3

6,6'-Octamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl

Cat. No.: B15341190
CAS No.: 20232-93-3
M. Wt: 565.6 g/mol
InChI Key: RNDYAIQSJTWMLG-UHFFFAOYSA-N
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Description

6,6’-Octamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two isoquinoline units connected by an octamethylene bridge, and is further stabilized by two hydrochloride groups. The presence of the dioxolo ring adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Octamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline with an octamethylene dihalide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a strong base like sodium hydride or potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,6’-Octamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

6,6’-Octamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,6’-Octamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinoline
  • Hydrastinine
  • Indole derivatives

Uniqueness

Compared to similar compounds, 6,6’-Octamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl stands out due to its unique octamethylene bridge, which enhances its stability and reactivity. This structural feature allows for more diverse chemical modifications and applications, making it a valuable compound in various research fields.

Properties

CAS No.

20232-93-3

Molecular Formula

C30H42Cl2N2O4

Molecular Weight

565.6 g/mol

IUPAC Name

7-methyl-6-[8-(7-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl)octyl]-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;dichloride

InChI

InChI=1S/C30H40N2O4.2ClH/c1-21-11-23-13-27-29(35-19-33-27)15-25(23)17-31(21)9-7-5-3-4-6-8-10-32-18-26-16-30-28(34-20-36-30)14-24(26)12-22(32)2;;/h13-16,21-22H,3-12,17-20H2,1-2H3;2*1H

InChI Key

RNDYAIQSJTWMLG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC3=C(C=C2C[NH+]1CCCCCCCC[NH+]4CC5=CC6=C(C=C5CC4C)OCO6)OCO3.[Cl-].[Cl-]

Origin of Product

United States

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